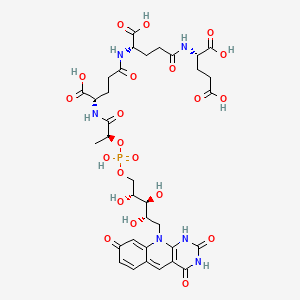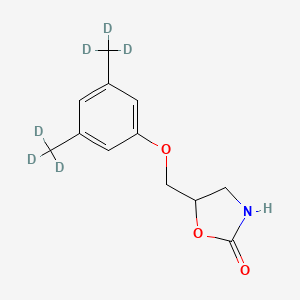
Metaxalone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaxalone-d6 is a deuterium-labeled version of Metaxalone . It is used as an internal standard for the quantification of Metaxalone . Metaxalone, also known as Skelaxin®, is a skeletal muscle relaxant that relieves pain caused by strains, sprains, and other musculoskeletal conditions .
Synthesis Analysis
The synthesis of Metaxalone involves reacting 3-(3,5-dimethylphenoxy)-1-amino-2-propanol with methyl carbamate in the presence of a strong base . Another process involves reacting 3,5-dimethylphenol with epichlorohydrin to obtain a mixture of 1-(3,5-dimethylphenoxy)2,3-epoxy propane and 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol .
Molecular Structure Analysis
The empirical formula of Metaxalone-d6 is C12H9NO3D6 . The presence of an aromatic skeleton and cyclic carboxamate moiety are probable reasons for its decreased aqueous solubility .
Physical And Chemical Properties Analysis
Metaxalone-d6 is a solid substance . It is soluble in acetonitrile . Its molecular weight is 227.3 . The melting point of Metaxalone-d6 is 117-1190°C .
Applications De Recherche Scientifique
Bioanalytical Method Development
Metaxalone-d6 is extensively used as an internal standard in the development of bioanalytical methods. A notable application is in the quantification of Metaxalone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of Metaxalone-d6 allows for accurate calibration and validation of the analytical methods, ensuring precise measurements of Metaxalone levels for pharmacokinetic and bioequivalence studies .
Pharmacokinetic Studies
In pharmacokinetic research, Metaxalone-d6 serves as a crucial component for tracking the absorption, distribution, metabolism, and excretion of Metaxalone. Its stable isotopic label ensures minimal interference with the drug’s behavior in the body, providing a reliable tracer that helps in understanding the drug’s time-course in plasma and tissues .
Bioavailability Assessment
Researchers employ Metaxalone-d6 to assess the bioavailability of Metaxalone. By comparing the plasma concentration-time profiles of Metaxalone with its deuterated counterpart, scientists can evaluate the rate and extent of Metaxalone absorption in the body, which is essential for determining the efficacy of different formulations .
Bioequivalence Testing
Metaxalone-d6 is pivotal in bioequivalence testing, where it is used to compare the pharmacokinetic properties of a generic Metaxalone formulation against the original patented drug. The deuterated version acts as a marker to ensure that the two formulations produce the same systemic exposure .
Therapeutic Drug Monitoring
In therapeutic drug monitoring, Metaxalone-d6 aids in the routine measurement of drug concentration in the plasma to maintain its therapeutic range. This helps in optimizing dosage regimens and ensuring patient safety by preventing drug toxicity or subtherapeutic dosing .
Clinical Toxicology
Metaxalone-d6 is also utilized in clinical toxicology to identify and quantify Metaxalone in cases of overdose or poisoning. The deuterated drug provides a reference standard that facilitates the differentiation between Metaxalone and other substances present in biological samples .
Mécanisme D'action
Target of Action
Metaxalone-d6, a deuterium-labeled version of Metaxalone , primarily targets the central nervous system (CNS) . It is used as a muscle relaxant , and its main mechanism of action is thought to involve general CNS depression .
Mode of Action
This means that Metaxalone-d6 likely works by slowing down brain activity, allowing the muscles to relax and reducing pain .
Biochemical Pathways
While the specific biochemical pathways affected by Metaxalone-d6 are not fully known, it has been observed that Metaxalone can inhibit the proliferation of, and induce apoptosis in, RAW 264.7 cells in vitro when used at concentrations ranging from 1 to 100 µM . Metaxalone also reduces LPS-induced increases in COX-1, COX-2, and NF-kB levels and inhibits LPS-induced production of TNF-α, IL-6, and prostaglandin E2 (PGE2) in RAW 264.7 cells .
Pharmacokinetics
The pharmacokinetics of Metaxalone, the parent compound of Metaxalone-d6, have been studied in healthy adult volunteers . The peak plasma concentrations of Metaxalone occur approximately 3 hours after a 400 mg oral dose under fasted conditions . Thereafter, Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours . Doubling the dose of Metaxalone from 400 mg to 800 mg results in a roughly proportional increase in Metaxalone exposure .
Result of Action
Instead, its effects are likely due to its ability to depress the CNS, which can help to alleviate muscle spasms .
Action Environment
It is known that the bioavailability of metaxalone, the parent compound of metaxalone-d6, is increased when taken with food . This suggests that factors such as diet could potentially influence the action of Metaxalone-d6.
Safety and Hazards
Propriétés
IUPAC Name |
5-[[3,5-bis(trideuteriomethyl)phenoxy]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(2)5-10(4-8)15-7-11-6-13-12(14)16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWZZHHPURKASS-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2CNC(=O)O2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1)OCC2CNC(=O)O2)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metaxalone-d6 | |
Q & A
Q1: What is the significance of using Metaxalone-d6 as an internal standard in the quantification of Metaxalone?
A: Metaxalone-d6, a deuterated form of Metaxalone, shares nearly identical chemical properties with the analyte (Metaxalone) except for a slight mass difference due to the presence of six deuterium atoms. This makes it an ideal internal standard for LC-MS/MS analysis. When added to the plasma samples, Metaxalone-d6 behaves similarly to Metaxalone during sample preparation and chromatographic separation. By comparing the signal ratios of Metaxalone and Metaxalone-d6, the method compensates for potential variations during these steps, leading to more accurate and reliable quantification of Metaxalone in human plasma [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)
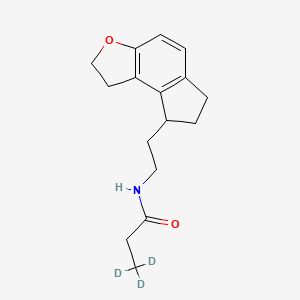


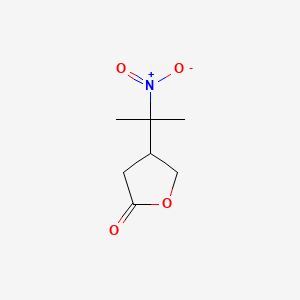
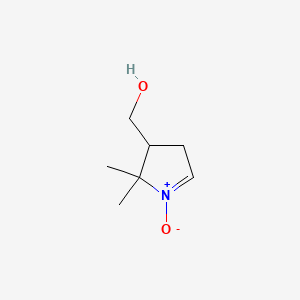
![2-[2-(2,6-dichloroanilino)-5-methoxyphenyl]-N,N-dimethylacetamide](/img/structure/B562918.png)
![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)
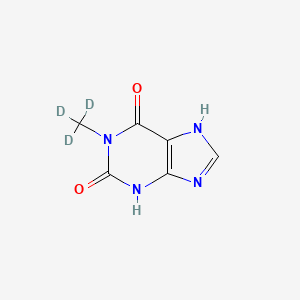

![6-Aminospiro[chromane-2,3'-thietan]-4-one](/img/structure/B562928.png)

